REACTION_CXSMILES
|
N#N.[C:3]1(C)[CH:8]=CC=C[CH:4]=1.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[O:12].C(Br)C#C>C1COCC1.CCOCC.[Zn].C(Br)C#C>[CH2:15]([O:14][C:10](=[O:13])[CH:11]([OH:12])[CH2:8][C:3]#[CH:4])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ethyl glyoxylate
|
Quantity
|
2.36 mol
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
352 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
This mixture was then added dropwise to the stirred slurry
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured into a 4-L Erlenmeyer flask
|
Type
|
CUSTOM
|
Details
|
After separation of the organic layer
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of the solvents
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
gave a dark blue oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation of the resulting material (50-55° C./100 mTorr)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC#C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |